Cas no 1425937-24-1 (Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide)
![Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide structure](https://ja.kuujia.com/scimg/cas/1425937-24-1x500.png)
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide 化学的及び物理的性質
名前と識別子
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- Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- CS-0175038
- CS3027
- SB53903
- AKOS024462566
- LITHIUM(1+) 1-(PYRIDIN-2-YL)-2,6,7-TRIOXA-1-BORABICYCLO[2.2.2]OCTAN-1-UIDE
- Lithium1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- MFCD26404007
- Lithium 2-(2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine
- 1425937-24-1
- lithium;2-(2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine
-
- MDL: MFCD26404007
- インチ: InChI=1S/C9H11BNO3.Li/c1-2-4-11-9(3-1)10-12-5-8(6-13-10)7-14-10;/h1-4,8H,5-7H2;/q-1;+1
- InChIKey: BAVVECSOBYMGGA-UHFFFAOYSA-N
- SMILES: C1=CC=NC(=C1)[B-]23OCC(CO2)CO3.[Li+]
計算された属性
- 精确分子量: 199.0992018g/mol
- 同位素质量: 199.0992018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.6Ų
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM534331-25g |
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide |
1425937-24-1 | 95%+ | 25g |
$*** | 2023-03-30 | |
Chemenu | CM534331-5g |
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide |
1425937-24-1 | 95%+ | 5g |
$*** | 2023-03-30 | |
Apollo Scientific | OR302191-5g |
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide |
1425937-24-1 | 5g |
£210.00 | 2023-08-31 | ||
Matrix Scientific | 118065-25g |
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide |
1425937-24-1 | 25g |
$543.00 | 2023-09-08 |
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uideに関する追加情報
Comprehensive Overview of Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide (CAS No. 1425937-24-1)
The compound Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide (CAS No. 1425937-24-1) is a highly specialized organoboron reagent with significant applications in modern synthetic chemistry. Its unique structure, featuring a pyridin-2-yl group and a trioxa-1-borabicyclo[2.2.2]octane framework, makes it a valuable tool for researchers working on cross-coupling reactions, catalysis, and material science. The lithium counterion enhances its solubility and reactivity, enabling precise control in complex synthetic pathways.
In recent years, the demand for boron-based compounds has surged due to their versatility in pharmaceutical intermediates and organic electronics. The Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide stands out as a key player in this domain, particularly in the synthesis of heterocyclic compounds. Its stability under ambient conditions and compatibility with various solvents make it a preferred choice for high-throughput screening and drug discovery projects.
One of the most searched questions in the field of organoboron chemistry revolves around the mechanism of action of such reagents. The Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide operates through a nucleophilic addition pathway, facilitated by the electron-rich pyridine ring and the borabicyclo core. This mechanism is particularly effective in C-C bond formation, a critical step in the construction of complex molecular architectures.
Another hot topic in the scientific community is the sustainability of chemical processes. The Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide aligns well with green chemistry principles, as it often reduces the need for toxic catalysts and minimizes waste generation. Researchers are increasingly exploring its use in flow chemistry setups, where its high efficiency and low environmental impact are highly valued.
The spectroscopic properties of this compound are also of great interest. Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize its structure and purity. These analyses confirm the presence of the pyridin-2-yl moiety and the trioxa-1-borabicyclo[2.2.2]octane ring, providing insights into its reactivity and stability.
In the context of material science, the Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has shown promise in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable complexes with transition metals opens up new avenues for optoelectronic applications. This has led to a surge in research publications and patents, highlighting its potential in next-generation technologies.
For those seeking synthetic protocols involving this compound, it is essential to note its compatibility with Grignard reagents and lithium bases. The Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide can be employed in one-pot reactions, significantly reducing reaction times and improving yields. This efficiency is particularly beneficial in industrial-scale synthesis, where time and cost savings are paramount.
In summary, the Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide (CAS No. 1425937-24-1) is a multifaceted reagent with broad applicability in organic synthesis, material science, and green chemistry. Its unique structural features and reactivity profile make it a valuable asset for researchers and industries alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing sustainable chemistry and innovative materials.
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